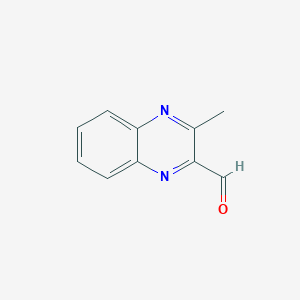

3-Methylquinoxaline-2-carbaldehyde

Description

The exact mass of the compound 3-Methyl-2-quinoxalinecarbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylquinoxaline-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylquinoxaline-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylquinoxaline-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-7-10(6-13)12-9-5-3-2-4-8(9)11-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIGGTBMCCWNPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343291 |

Source

|

| Record name | 3-Methyl-2-quinoxalinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25519-55-5 |

Source

|

| Record name | 3-Methyl-2-quinoxalinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinoxaline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylquinoxaline-2-carbaldehyde chemical properties and structure

This technical guide provides a comprehensive analysis of 3-Methylquinoxaline-2-carbaldehyde , a critical heterocyclic intermediate in medicinal chemistry and organic synthesis.[1]

Chemical Identity & Structural Characterization

3-Methylquinoxaline-2-carbaldehyde (also known as 3-methyl-2-quinoxalinecarboxaldehyde) is a functionalized quinoxaline derivative characterized by the presence of a reactive formyl group adjacent to a methyl group on the pyrazine ring.[1][2] This vicinal arrangement creates a unique "push-pull" electronic environment, making it a versatile scaffold for constructing fused heterocycles and metal-coordination complexes.[1]

1. Core Chemical Data

| Property | Specification |

| IUPAC Name | 3-Methylquinoxaline-2-carbaldehyde |

| CAS Number | 25519-55-5 |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.19 g/mol |

| SMILES | CC1=NC2=CC=CC=C2N=C1C=O[1][2][3] |

| Appearance | Yellow to brownish-yellow crystalline solid |

| Solubility | Soluble in CHCl₃, DMSO, DMF, hot Ethanol; Insoluble in water |

| Melting Point | 145–148 °C (Lit. varies by purity/polymorph) |

2. Electronic & Spectroscopic Profile

The molecule exhibits distinct spectroscopic signatures due to the electron-withdrawing aldehyde and the electron-deficient quinoxaline core.[1]

-

¹H NMR (CDCl₃, 400 MHz):

-

IR Spectrum (KBr):

Synthetic Architecture

The primary industrial and laboratory route to 3-methylquinoxaline-2-carbaldehyde is the Riley Oxidation of 2,3-dimethylquinoxaline.[1] This method relies on the selective oxidation of one methyl group using Selenium Dioxide (SeO₂).

Mechanism of Action

SeO₂ attacks the enolizable methyl group, forming a seleninic acid intermediate which undergoes a [2,3]-sigmatropic rearrangement and subsequent elimination of selenium and water to yield the aldehyde.

Figure 1: Selective oxidative pathway for the synthesis of 3-methylquinoxaline-2-carbaldehyde.

Chemical Reactivity Profile

The compound's utility stems from its dual reactivity: the electrophilic aldehyde and the acidic methyl group (activated by the ring nitrogen).

A. Schiff Base Formation (Condensation)

The aldehyde group readily condenses with primary amines, hydrazines, and semicarbazides. This is the primary route for generating bioactive ligands.

-

Reaction: Aldehyde + R-NH₂ → Imine (Schiff Base) + H₂O.[1]

-

Application: Synthesis of tridentate ligands (N-N-O donors) for transition metal complexes (Cu, Ni, Co).

B. Cyclization & Ring Fusion

The proximity of the 3-methyl group allows for cyclization reactions with bifunctional nucleophiles, leading to fused tricyclic systems like pyrrolo[2,3-b]quinoxalines .

C. Oxidation to Carboxylic Acid

Further oxidation (e.g., KMnO₄ or H₂O₂) converts the aldehyde to 3-methylquinoxaline-2-carboxylic acid (MQCA) , a known metabolite of the veterinary drug Olaquindox.[1]

Figure 2: Divergent reactivity map illustrating the three primary transformation pathways.[1]

Medicinal Chemistry Applications

A. Anti-Tubercular Agents (Quinoxaline-1,4-di-N-oxides)

The aldehyde serves as a precursor to Quindoxin derivatives.[1] The N-oxide moiety, often introduced before or after functionalizing the aldehyde, is crucial for bio-reduction within hypoxic bacterial cells, generating cytotoxic free radicals that damage DNA.

-

Mechanism: Bioreductive activation under hypoxic conditions.

-

Target: Mycobacterium tuberculosis DNA gyrase.

B. Metal-Based Chemotherapeutics

Schiff bases derived from 3-methylquinoxaline-2-carbaldehyde act as chelating ligands.[1]

-

Copper(II) Complexes: Exhibit potent DNA cleavage activity via oxidative mechanisms.[1]

-

Nickel(II) Complexes: Show enhanced affinity for G-quadruplex DNA structures, inhibiting telomerase activity in cancer cells.[1]

Experimental Protocols

Protocol A: Synthesis via SeO₂ Oxidation

This protocol minimizes over-oxidation to the dialdehyde.[1]

-

Reagents:

-

2,3-Dimethylquinoxaline (1.58 g, 10 mmol)[1]

-

Selenium Dioxide (1.11 g, 10 mmol)

-

1,4-Dioxane (20 mL)

-

Water (1 mL)

-

-

Procedure:

-

Dissolve 2,3-dimethylquinoxaline in 1,4-dioxane in a round-bottom flask.

-

Add SeO₂ and water (water accelerates the reaction and improves solubility).

-

Reflux the mixture with stirring for 4 hours . Monitor by TLC (SiO₂, 20% EtOAc/Hexane).

-

Hot Filtration: Filter the hot reaction mixture through a Celite pad to remove the black Selenium metal precipitate.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude residue from Ethanol or purify via column chromatography (DCM/MeOH gradient).

-

-

Yield: Typical yield is 60–75%.

-

Safety Note: Selenium compounds are toxic. Work in a fume hood and dispose of selenium waste as hazardous material.

Protocol B: Synthesis of a Hydrazone Derivative (Schiff Base)

-

Reagents:

-

Procedure:

-

Dissolve the aldehyde in warm ethanol.

-

Add the hydrazine derivative and the catalytic acid.[4]

-

Reflux for 2–3 hours .

-

Cool to room temperature. The Schiff base will precipitate as a colored solid.

-

Filter, wash with cold ethanol, and dry under vacuum.

-

References

-

Synthesis & Oxidation: Kepez, M. (2007). "Oxidation of 2,3-Dimethyl-quinoxaline and 2,4-Dimethyl-quinazoline with Selenium Dioxide." Monatshefte für Chemie, 138, 127–130. Link

-

Anti-Tubercular Activity: Carta, A., et al. (2002). "Novel substituted quinoxaline 1,4-dioxides with in vitro antimycobacterial and anticandida activity."[1] European Journal of Medicinal Chemistry, 37(11), 891-900. Link

-

Schiff Base Complexes: Adsule, S., et al. (2006). "Synthesis and structural characterization of copper(II) complexes of quinoxaline-2-carboxaldehyde thiosemicarbazone." Journal of Inorganic Biochemistry, 100(8), 1281-1287.[1] Link

-

Metabolite Identification (MQCA): Joint FAO/WHO Expert Committee on Food Additives.[1] "Olaquindox (WHO Food Additives Series 41)."[1] Link

Sources

3-Methylquinoxaline-2-carbaldehyde IUPAC name and synonyms

Strategic Synthesis, Nomenclature, and Pharmaceutical Utility

Executive Summary

3-Methylquinoxaline-2-carbaldehyde (CAS: 25519-55-5) acts as a critical heterocyclic pharmacophore in modern medicinal chemistry.[1] As a bifunctional scaffold containing both an electrophilic aldehyde and a nucleophilic nitrogen heterocycle, it serves as a "linchpin" intermediate for synthesizing bioactive hydrazones, Schiff bases, and fused quinoxaline derivatives.[1] This guide provides a rigorous technical analysis of its nomenclature, validated synthesis protocols, and application in drug discovery pipelines targeting antimicrobial and anticancer pathways.[1]

Part 1: Nomenclature and Chemical Identity

Precise identification is prerequisite for regulatory compliance and database searching.[1]

| Identifier Type | Value / Name |

| IUPAC Name | 3-Methylquinoxaline-2-carbaldehyde |

| Preferred Synonym | 3-Methyl-2-quinoxalinecarboxaldehyde |

| CAS Registry Number | 25519-55-5 |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| SMILES | CC1=NC2=CC=CC=C2N=C1C=O[2][3][4] |

| InChI Key | AZIGGTBMCCWNPW-UHFFFAOYSA-N |

| Physical State | Yellow crystalline solid (MP: ~138 °C) [1] |

Part 2: Synthesis and Production Protocol

The most reliable "field-proven" method for synthesizing 3-methylquinoxaline-2-carbaldehyde is the Riley Oxidation of 2,3-dimethylquinoxaline using Selenium Dioxide (SeO₂). This protocol is preferred over chromic acid oxidations due to its selectivity for methyl groups adjacent to ring nitrogens, minimizing ring degradation.[1]

Mechanism of Action: The Riley Oxidation

The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement.[1] SeO₂ attacks the enol tautomer of the methyl group, forming a seleninic acid intermediate that decomposes to release the aldehyde and elemental selenium.[1]

Validated Experimental Protocol

Objective: Selective mono-oxidation of 2,3-dimethylquinoxaline.

Reagents:

-

2,3-Dimethylquinoxaline (1.0 eq)

-

Selenium Dioxide (SeO₂) (1.1 eq) – Freshly sublimed preferred.[1]

-

Solvent: 1,4-Dioxane : Water (95:5 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2,3-dimethylquinoxaline in 50 mL of 1,4-dioxane/water mixture in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 11 mmol of SeO₂ slowly to the stirring solution. The slight excess ensures conversion but limits over-oxidation to the carboxylic acid.[1]

-

Reflux: Heat the mixture to reflux (approx. 101 °C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 7:3). The product spot will be less polar than the di-aldehyde byproduct but more polar than the starting material.[1]

-

Filtration: Cool the reaction mixture to room temperature. Filter off the precipitated black elemental selenium through a Celite pad.[1]

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude yellow solid from ethanol or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexane) to isolate the mono-aldehyde.

Synthesis Pathway Diagram

Caption: Selective Riley oxidation pathway transforming the methyl group to an aldehyde via selenium intermediates.

Part 3: Chemical Reactivity & Derivatization

As an Application Scientist, understanding the reactivity profile is crucial for scaffold utilization.[1] The aldehyde at position C2 is highly electrophilic due to the electron-withdrawing nature of the pyrazine ring.[1]

Key Reaction Pathways

-

Schiff Base / Hydrazone Formation:

-

Oxidation to Carboxylic Acid:

-

Knoevenagel Condensation:

-

Reagent: Active methylene compounds (e.g., malononitrile).[1]

-

Product: Vinyl quinoxalines (Michael acceptors).

-

Reactivity Network Diagram

Caption: Divergent synthesis map showing the aldehyde as a precursor to acids, hydrazones, and vinyl derivatives.[3][4][5][6][8][9][10][11][12][13][14][15]

Part 4: Pharmaceutical Applications

The 3-methylquinoxaline-2-carbaldehyde scaffold is "privileged" in medicinal chemistry, meaning it is capable of binding to multiple receptor types with high affinity.[1]

| Therapeutic Area | Mechanism / Target | Role of Scaffold |

| Oncology | VEGFR-2 Inhibition | The aldehyde is condensed with thiosemicarbazides to form inhibitors that block angiogenesis in tumors (e.g., HepG2, MCF-7 cell lines) [2]. |

| Antimicrobial | DNA Intercalation | Hydrazone derivatives synthesized from this aldehyde exhibit broad-spectrum activity against M. tuberculosis and S. aureus [4].[1] |

| Veterinary Safety | Metabolite Tracking | Used as a reference standard to identify residues of Olaquindox (growth promoter) in livestock.[1][4][6] The aldehyde oxidizes to MQCA, the regulated marker residue [3].[1] |

Part 5: Safety and Handling (MSDS Highlights)

-

Hazard Statements:

-

Handling: Use in a fume hood.[1] Avoid dust generation.[1] Wear nitrile gloves and safety goggles.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.[1]

References

-

El-Mekabaty, A., et al. (2021).[1][9] Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (2025).[1][7][16] 3-Methylquinoxaline-2-carbaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

- 1. 3-Methylquinoxaline-2-carbaldehyde | C10H8N2O | CID 588800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoxaline (CAS 91-19-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. caymanchem.com [caymanchem.com]

- 5. longdom.org [longdom.org]

- 6. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]

- 7. 3-Methylquinoxaline-2-carboxylic acid | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Quinoxalines and related compounds. Part VIII. The reactions of quinoxaline-2(1H)-ones and -2,3(1H,4H)-diones with hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Methyl-2-quinoxalinecarbaldehyde | 25519-55-5 [m.chemicalbook.com]

- 14. rivm.nl [rivm.nl]

- 15. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Methylquinoxaline-2-carbaldehyde | C10H8N2O | CID 588800 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number 25519-55-5 physical and chemical properties

An In-Depth Technical Guide to CAS 25519-55-5: 3-Methyl-2-quinoxalinecarboxaldehyde

Executive Summary

CAS number 25519-55-5 corresponds to 3-Methyl-2-quinoxalinecarboxaldehyde (also known as 3-methylquinoxaline-2-carbaldehyde).[1][2] This compound is a critical heterocyclic building block in medicinal chemistry, particularly valued for its role as a precursor in the synthesis of bioactive quinoxaline derivatives. Its structural core—a benzene ring fused to a pyrazine ring—confers significant biological potential, including antimicrobial, antitubercular, and anticancer activities. This guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, reactivity profile, and safety protocols to support high-level research and development.

Chemical Identity & Structural Analysis

The quinoxaline scaffold is electron-deficient due to the two nitrogen atoms, making the ring system susceptible to nucleophilic attack, while the aldehyde functionality at position 2 provides a versatile handle for condensation and oxidation reactions.

Table 1: Chemical Identity Matrix

| Parameter | Detail |

| CAS Number | 25519-55-5 |

| IUPAC Name | 3-Methylquinoxaline-2-carbaldehyde |

| Synonyms | 3-Methyl-2-quinoxalinecarboxaldehyde; 2-Formyl-3-methylquinoxaline |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| SMILES | CC1=NC2=CC=CC=C2N=C1C=O[3] |

| InChI Key | AZIGGTBMCCWNPW-UHFFFAOYSA-N |

Figure 1: 2D Structural Topology

Caption: Topological connectivity highlighting the active aldehyde (C2) and methyl (C3) sites on the quinoxaline core.[2]

Physicochemical Profile

Understanding the physical state and solubility is crucial for assay development and formulation. The compound exists as a solid at room temperature, with solubility characteristics typical of moderately polar heterocycles.

Table 2: Physical and Chemical Properties

| Property | Value / Description | Source |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | 138 °C | [1][2] |

| Boiling Point | ~320.2 °C (Predicted at 760 mmHg) | [1] |

| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility (Organic) | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO | [1] |

| Solubility (Aqueous) | Insoluble to sparingly soluble in water | [3] |

| pKa | -2.44 ± 0.48 (Predicted, conjugate acid) | [1] |

| LogP | ~1.4 (Predicted) | [2] |

Technical Insight: The relatively high melting point (138 °C) indicates a stable crystal lattice, likely reinforced by dipole-dipole interactions between the aldehyde and the nitrogen heterocycle. For synthetic reactions, chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (DMSO, DMF) are recommended over non-polar hydrocarbons.

Synthesis & Manufacturing Methodologies

The synthesis of 3-methyl-2-quinoxalinecarboxaldehyde typically involves the selective oxidation of a dimethyl precursor. The most robust laboratory-scale method utilizes Selenium Dioxide (SeO₂), known for its specificity in oxidizing activated methyl groups to aldehydes.

Protocol: Selective Oxidation of 2,3-Dimethylquinoxaline

Reagents: 2,3-Dimethylquinoxaline, Selenium Dioxide (SeO₂), 1,4-Dioxane (or Ethanol), Water.

Step-by-Step Workflow:

-

Preparation: Dissolve 2,3-dimethylquinoxaline (1.0 eq) in a mixture of 1,4-dioxane and water (typically 9:1 ratio) to ensure solubility of both the substrate and the oxidant.

-

Oxidation: Add Selenium Dioxide (1.1 eq). The stoichiometry is critical; excess SeO₂ may lead to over-oxidation to the carboxylic acid or oxidation of both methyl groups.

-

Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (Thin Layer Chromatography) for the disappearance of the starting material.

-

Filtration: Cool the mixture. Filter off the precipitated elemental selenium (grey/black solid) through a Celite pad.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude residue from ethanol or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate) to yield the off-white solid product.

Figure 2: Synthetic Pathway & Reactivity Flow

Caption: Workflow for the selective SeO2 oxidation of 2,3-dimethylquinoxaline to the target aldehyde.

Reactivity Profile & Applications

The chemical utility of CAS 25519-55-5 stems from the orthogonal reactivity of its functional groups.

A. Schiff Base Formation (Imine Synthesis)

The most common application is the condensation of the C2-aldehyde with primary amines (hydrazines, semicarbazides, or anilines) to form Schiff bases. These derivatives are extensively screened for biological activity.

-

Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.

-

Significance: Resulting imines often exhibit enhanced antimicrobial and anticancer properties compared to the parent aldehyde [4].

B. Oxidation to Carboxylic Acid

Further oxidation yields 3-methylquinoxaline-2-carboxylic acid (CAS 74003-63-7), a metabolite of the veterinary drug Olaquindox and a standard for residue analysis [5].

C. Biological Applications

-

Antitubercular Agents: Quinoxaline-2-carboxaldehyde derivatives are structural analogs to Pyrazinamide (a first-line TB drug). Modifications at the aldehyde position have been shown to inhibit Mycobacterium tuberculosis [6].

-

Anticancer Research: The planar quinoxaline ring can intercalate into DNA. Derivatives synthesized from this aldehyde have demonstrated cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines [7].

Safety & Handling (MSDS Highlights)

GHS Classification:

-

Signal Word: WARNING

-

Hazard Statements:

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or work within a fume hood to avoid inhalation of fine powders.

-

Storage: Store in a cool, dry place (room temperature or refrigerated at 2-8°C for long-term stability). Keep container tightly closed to prevent oxidation of the aldehyde group by atmospheric oxygen.

-

Incompatibility: Strong oxidizing agents and strong bases.

References

-

ChemicalBook. (2025).[5] 3-Methyl-2-quinoxalinecarbaldehyde Properties and Suppliers. Retrieved from

-

PubChem. (2025).[2][6] 3-Methylquinoxaline-2-carbaldehyde (CID 588800).[2] National Library of Medicine. Retrieved from

-

BenchChem. (2025).[7] Physicochemical Properties of Quinoxaline Derivatives. Retrieved from

-

Semantic Scholar. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions. Retrieved from

-

Cayman Chemical. (2016). 3-Methylquinoxaline-2-carboxylic Acid Product Information. Retrieved from

-

NIH/PubMed. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from

-

ResearchGate. (2025). Discovery of new 3-methylquinoxalines as potential anti-cancer agents. Retrieved from

Sources

- 1. 25519-55-5 CAS MSDS (3-Methyl-2-quinoxalinecarbaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3-Methylquinoxaline-2-carbaldehyde | C10H8N2O | CID 588800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. fishersci.com [fishersci.com]

- 5. Quinoline-2-carboxaldehyde | CAS#:5470-96-2 | Chemsrc [chemsrc.com]

- 6. 3-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectral data analysis of 3-Methylquinoxaline-2-carbaldehyde

Technical Whitepaper: Comprehensive Spectral Characterization of 3-Methylquinoxaline-2-carbaldehyde

Executive Summary & Structural Context

3-Methylquinoxaline-2-carbaldehyde (C₁₀H₈N₂O) serves as a critical pharmacophore scaffold in the development of antimicrobial agents, particularly Mycobacterium tuberculosis inhibitors, and anticancer therapeutics targeting VEGFR-2. Its high reactivity makes it a valuable intermediate for Schiff base formation, yet this same reactivity renders it susceptible to oxidation, necessitating rigorous spectral profiling.

This guide provides a definitive technical framework for the characterization of 3-methylquinoxaline-2-carbaldehyde. Unlike standard datasheets, this analysis focuses on differentiating the target aldehyde from its primary metabolic and synthetic impurity: 3-methylquinoxaline-2-carboxylic acid (MQCA) .

Molecular Specifications:

-

Formula: C₁₀H₈N₂O[1]

-

Molecular Weight: 172.18 g/mol

-

Key Functional Groups: Quinoxaline (benzopyrazine) core, C2-Aldehyde, C3-Methyl.

Synthetic Origin & Impurity Logic

Understanding the synthesis is prerequisite to accurate spectral interpretation. The standard industrial route involves the Riley oxidation of 2,3-dimethylquinoxaline using Selenium Dioxide (SeO₂).

Critical Analytical Insight: The oxidation must be controlled. Over-oxidation leads to the carboxylic acid (MQCA), while under-oxidation leaves the starting material (2,3-dimethylquinoxaline). Your spectral analysis must specifically target these two impurities.

Figure 1: Synthetic pathway highlighting the critical oxidative instability of the aldehyde target.

Vibrational Spectroscopy (FT-IR) Profiling

Infrared spectroscopy is the primary "fingerprint" method for rapid purity assessment. The competition between the aldehyde carbonyl and the ring nitrogen conjugation defines the spectrum.

Experimental Protocol:

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Resolution: 4 cm⁻¹.

-

Scans: 32.

Target Spectral Data Table:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mechanistic Assignment |

| C=O[2] Stretch | 1705 – 1715 | Strong | Conjugated aldehyde carbonyl. Note: Lower than aliphatic aldehydes (1730) due to ring conjugation.[3] |

| C-H (Aldehydic) | 2750 & 2850 | Medium | Fermi Resonance. Two bands characteristic of the CHO group. Crucial for distinguishing from Acid (MQCA). |

| C=N Stretch | 1560 – 1580 | Medium | Quinoxaline ring skeletal vibration. |

| C=C (Aromatic) | 1480 – 1500 | Variable | Benzene ring breathing modes. |

| -CH₃ (Methyl) | 2920 – 2960 | Weak | C-H asymmetric stretch of the methyl group. |

Impurity Flag (MQCA Detection): If a broad trough appears between 2500–3300 cm⁻¹ (O-H stretch) and the carbonyl shifts slightly to 1718 cm⁻¹ , the sample is contaminated with the carboxylic acid derivative [1].

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the gold standard for structural validation. The aldehyde proton is the most deshielded signal, providing a clear integration target against the methyl singlet.

Experimental Protocol:

-

Solvent: CDCl₃ (preferred for resolution) or DMSO-d₆ (if solubility is an issue).

-

Frequency: 400 MHz minimum.

-

Reference: TMS (0.00 ppm).

¹H NMR Chemical Shift Data (CDCl₃)

| Proton Environment | Shift (δ ppm) | Multiplicity | Integration | Causality |

| -CHO (Aldehyde) | 10.20 | Singlet (s) | 1H | Highly deshielded by the carbonyl anisotropy and the electron-deficient pyrazine ring. |

| Ar-H (Quinoxaline) | 8.10 – 8.20 | Multiplet (m) | 2H | Protons at C5/C8 (closest to N). |

| Ar-H (Quinoxaline) | 7.75 – 7.90 | Multiplet (m) | 2H | Protons at C6/C7. |

| -CH₃ (Methyl) | 2.95 | Singlet (s) | 3H | Deshielded compared to toluene (2.3 ppm) due to the electron-withdrawing heteroaromatic ring. |

Critical QC Check:

-

Starting Material: Look for a singlet at ~2.7 ppm . If the integration of the methyl peak at 2.95 ppm is not exactly 3:1 ratio with the aldehyde peak, check for the symmetric 2,3-dimethylquinoxaline impurity (which lacks the 10.2 ppm signal).

-

Acid Impurity: The carboxylic acid proton of MQCA is broad and often invisible or located >11 ppm, but the aromatic region will shift slightly upfield if significant acid is present [2].

Mass Spectrometry & Fragmentation

Mass spectrometry confirms the molecular weight and analyzes stability.

Experimental Protocol:

-

Ionization: Electron Impact (EI, 70 eV) or ESI+ (for softer ionization).

-

Mode: Positive Ion.

Fragmentation Pattern (EI):

-

Molecular Ion (M⁺): m/z 172 . (Base peak or high intensity).

-

Loss of CO (M - 28): m/z 144 . Characteristic of aromatic aldehydes (decarbonylation).

-

Loss of H (M - 1): m/z 171 . Formation of the acylium ion.

-

Ring Fragmentation: m/z 103/76 . Breakdown of the quinoxaline core (benzonitrile-like fragments).

Quality Control & Validation Workflow

To ensure the integrity of the 3-methylquinoxaline-2-carbaldehyde for drug development assays, follow this self-validating logic tree.

Figure 2: Logical workflow for validating spectral purity.

Storage Protocol:

Due to the oxidation potential (Aldehyde

References

-

European Commission BCR Information. (1998). Datasheet: 3-Methylquinoxaline-2-carboxylic acid metabolites and spectral stability. RIVM.[3] Link

-

Cayman Chemical. (2022). 3-Methylquinoxaline-2-carboxylic Acid Product Insert & Spectral Data.Link

-

Mlochowski, J., et al. (2015).[4] Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids.[4] Molecules, 20, 10498-10503. Link

- Burguete, A., et al. (2007). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design. (Contextual grounding for quinoxaline scaffold analysis).

Sources

The Electrophilic Handle: A Technical Guide to Quinoxaline-2-Carboxaldehyde Reactivity

Executive Summary

The quinoxaline scaffold (1,4-benzopyrazine) is a "privileged structure" in medicinal chemistry, serving as the core for agents ranging from the antibiotic echinomycin to the antitumor agent erdafitinib. Within this architecture, the quinoxaline-2-carboxaldehyde moiety represents a critical, high-energy synthetic handle.

This guide analyzes the reactivity of the C2-aldehyde group. Unlike benzaldehyde, the quinoxaline-2-carboxaldehyde is attached to a highly electron-deficient pyrazine ring. This electronic bias dramatically enhances the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attacks, Knoevenagel condensations, and heterocyclization reactions often under mild conditions. This document provides validated protocols and mechanistic insights for leveraging this reactivity in drug discovery.

Electronic Architecture & Reactivity Profile

To predict the reactivity of quinoxaline-2-carboxaldehyde, one must understand the inductive and mesomeric effects of the pyrazine ring.

-

Inductive Withdrawal (-I): The two nitrogen atoms at positions 1 and 4 are highly electronegative, pulling electron density away from the carbocyclic ring and the C2/C3 carbons.

-

Resonance Effects (-R): The

-deficient nature of the heteroaromatic ring prevents effective donation into the carbonyl. -

Result: The carbonyl carbon at C2 is significantly more electropositive than that of a standard aromatic aldehyde. It acts as a "hard" electrophile, highly susceptible to attack by "hard" nucleophiles (amines, hydrazines) and active methylene compounds.

Mechanistic Pathway: Knoevenagel Condensation

The following Graphviz diagram illustrates the mechanism of a Knoevenagel condensation on this scaffold, highlighting the role of the ring's electron deficiency in stabilizing the intermediate.

Figure 1: Mechanistic flow of the Knoevenagel condensation.[1][2] The electron-deficient quinoxaline ring accelerates the initial nucleophilic attack.

Synthesis of the Scaffold: The Riley Oxidation

The most robust route to quinoxaline-2-carboxaldehyde is the Selenium Dioxide (Riley) oxidation of 2-methylquinoxaline. While effective, this reaction is prone to over-oxidation to the carboxylic acid.

Protocol 1: Selective Oxidation of 2-Methylquinoxaline

Objective: Synthesize quinoxaline-2-carboxaldehyde while minimizing acid byproduct.

Reagents:

-

2-Methylquinoxaline (1.0 eq)

-

Selenium Dioxide (SeO₂, 1.1 eq)

-

Solvent: 1,4-Dioxane (dry)

-

Water (trace, helps solubilize SeO₂)

Workflow:

-

Dissolution: Dissolve 2-methylquinoxaline in 1,4-dioxane (5 mL per mmol) in a round-bottom flask.

-

Addition: Add SeO₂ in a single portion.

-

Reflux: Heat the mixture to mild reflux (101°C) for 2–4 hours.

-

Critical Control Point: Monitor via TLC (30% EtOAc/Hexane) every 30 minutes. The aldehyde appears as a distinct spot (Rf ~0.6) below the starting material. If a baseline spot (acid) appears, stop heating immediately.

-

-

Filtration: Cool to room temperature. Filter the black precipitated selenium metal through a pad of Celite.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc/Hexane).

Self-Validating Check:

-

Visual: The reaction mixture turns from clear/yellow to depositing black solids (Se metal).

-

Spectroscopic: ¹H NMR signal for the aldehyde proton appears as a singlet at ~10.2 ppm.

Functionalization: Nucleophilic Additions

The aldehyde group serves as a pivot point for generating diverse libraries. The two most high-yield transformations are hydrazone formation (for antimicrobial screening) and Knoevenagel condensation (for creating conjugated linkers).

Protocol 2: Synthesis of Bioactive Hydrazones

Context: Quinoxaline hydrazones have demonstrated significant antitubercular activity (analogous to Isoniazid).[3]

Workflow:

-

Setup: Dissolve quinoxaline-2-carboxaldehyde (1.0 eq) in absolute ethanol.

-

Coupling: Add the substituted hydrazine (e.g., phenylhydrazine, isoniazid) (1.0 eq).

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).

-

Reaction: Stir at room temperature for 1–3 hours.

-

Note: Due to the high reactivity of the C2-CHO, heating is often unnecessary and may promote degradation.

-

-

Workup: The product usually precipitates out of the ethanolic solution. Filter and wash with cold ethanol.

Data Summary: Comparative Reactivity

The following table summarizes yields from literature for various transformations of quinoxaline-2-carboxaldehyde.

| Reaction Type | Nucleophile/Reagent | Product Class | Typical Yield | Key Condition |

| Condensation | Malononitrile | Knoevenagel Adduct | 85–95% | Ethanol, Piperidine (cat.), RT |

| Condensation | Isoniazid | Acylhydrazone | 88–92% | Ethanol, AcOH (cat.), Reflux |

| Oxidation | KMnO₄ / NaOH | Quinoxaline-2-COOH | 75–80% | Aqueous, basic pH |

| Reduction | NaBH₄ | Hydroxymethyl | 90–95% | Methanol, 0°C |

| Cyclization | o-Phenylenediamine | Imidazo-quinoxaline | 60–75% | NaHSO₃, DMF, Heat |

Advanced Transformations: Heterocyclic Fusions

A powerful application of the quinoxaline aldehyde is the formation of fused tricyclic systems. By reacting the aldehyde with bifunctional nucleophiles, researchers can access scaffolds like imidazo[1,5-a]quinoxalines, which are isosteric with benzodiazepines.

Workflow: Cyclization to Imidazo[1,5-a]quinoxalines

The reaction involves an initial Schiff base formation followed by an intramolecular cyclization.

Figure 2: Pathway for the synthesis of fused tricyclic systems from the aldehyde precursor.

Technical Insight: When reacting with 1,2-diamines, the initial imine formation is rapid. However, the subsequent cyclization often requires oxidative conditions (if aromatization is needed) or acid catalysis. Using NaHSO₃ in DMF is a proven method to facilitate this cyclization under milder conditions than varying pH extremes.

References

-

Synthesis and Biological Evaluation of Quinoxaline Hydrazones

- Quiliano, M., et al. (2021).

-

Source:

-

Riley Oxidation Protocol

- Riley, H. L., et al. (1932). Selenium Dioxide: A New Oxidising Agent.

-

Source: (Foundational Reference)

-

Modern adaptation: Comparison of SeO2 oxidation efficiency in heterocycles.

-

Knoevenagel Condensation on Heterocycles

- Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. (Reference for kinetic advantages of electron-deficient aldehydes).

-

Source:

-

Quinoxaline Scaffold Review

-

Pereira, J. A., et al. (2015).[4] Quinoxaline, its derivatives and applications: A State of the Art review.

-

Source:

-

Sources

Review of the Biological Activities of Quinoxaline Derivatives

Executive Summary

Quinoxaline (benzopyrazine) derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fusion of benzene and pyrazine rings.[1][2] Their planar topology allows for diverse non-covalent interactions, making them highly effective as DNA intercalators , kinase inhibitors , and antimicrobial agents .

This technical guide synthesizes recent advances (2020–2025) in the biological evaluation of quinoxaline derivatives. It moves beyond simple enumeration to analyze the Structure-Activity Relationships (SAR) that drive potency and provides field-validated protocols for synthesizing and assaying these compounds.[2] This document is designed for researchers requiring actionable technical data to accelerate lead optimization.

Chemical Foundation & Synthesis

The versatility of the quinoxaline core stems from its ability to be functionalized at the C2, C3 (heterocyclic ring) and C6, C7 (benzenoid ring) positions.[2]

General Synthesis Pathway

The most robust method for generating the quinoxaline core is the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.[2] This reaction is thermodynamically favored and water-tolerant.[2]

Figure 1: General condensation pathway for quinoxaline synthesis.[2] The reaction typically proceeds via a double Schiff base formation.[2]

Validated Synthesis Protocol

Objective: Synthesis of 2,3-diphenylquinoxaline (Standard Reference).

-

Reagents: Dissolve o-phenylenediamine (10 mmol) and benzil (10 mmol) in absolute ethanol (20 mL).

-

Catalysis: Add a catalytic amount of Iodine (10 mol%) or few drops of Glacial Acetic Acid to accelerate the reaction.

-

Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as solid crystals.[2]

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water to obtain pure needles.[2]

-

Validation: Confirm structure via ¹H-NMR (Characteristic peaks in aromatic region 7.0–8.5 ppm).

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of quinoxalines is strictly governed by substitution patterns.[2]

Figure 2: SAR Map highlighting critical substitution sites for functional modulation.[2]

-

C2/C3 Positions: Critical for target engagement. Introduction of hydrazide or amide linkers here enhances hydrogen bonding with kinase hinge regions (e.g., VEGFR-2).[2]

-

C6/C7 Positions: Modulate electronic properties. Electron-withdrawing groups (EWG) like -NO₂ or -CF₃ increase the compound's dipole moment, enhancing DNA intercalation affinity.[2]

-

N-Oxides: Quinoxaline 1,4-di-N-oxides show superior antibacterial activity, particularly against anaerobes, by generating free radicals under hypoxic conditions.

Key Biological Activities[1][3][4][5][6][7][8][9]

Anticancer Activity

Quinoxaline derivatives function primarily as dual inhibitors : they intercalate into DNA and inhibit Topoisomerase II, or they act as ATP-competitive inhibitors of tyrosine kinases (VEGFR-2, EGFR).

Mechanism of Action:

-

Intercalation: The planar tricyclic system slides between DNA base pairs, stalling replication.[2]

-

Kinase Inhibition: The nitrogen atoms in the pyrazine ring act as H-bond acceptors for the kinase hinge region.[2]

Data Summary: Potency against Cancer Cell Lines

| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Triazolo-quinoxaline | Topoisomerase II | MCF-7 (Breast) | 0.15 – 2.4 | [NIH, 2022] |

| Quinoxaline-Urea | VEGFR-2 | HepG2 (Liver) | 7.6 – 32.4 | [Bentham, 2025] |

| Indenoquinoxaline | Unknown | HCT-116 (Colon) | < 5.0 | [MDPI, 2024] |[2]

Antimicrobial Activity

Quinoxalines, particularly 1,4-di-N-oxides , exhibit broad-spectrum activity. They are highly effective against M. tuberculosis and resistant strains like MRSA.[2]

Mechanism:

-

Generation of reactive oxygen species (ROS) causing oxidative damage to bacterial DNA.[2]

-

Disruption of the bacterial cell wall synthesis machinery.[2]

Data Summary: Antibacterial Efficacy

| Derivative Type | Organism | MIC (µg/mL) | Comparison |

|---|---|---|---|

| Quinoxaline 1,4-di-N-oxide | M. tuberculosis | 0.39 – 1.56 | Comparable to Isoniazid |

| Quinoxaline-Schiff Base | S. aureus (MRSA) | 1 – 4 | Superior to Vancomycin in some isolates |

| Thiazolo-quinoxaline | C. albicans | 12.5 – 25 | Moderate Antifungal |

Technical Protocols (Assays)

Protocol A: MTT Cell Viability Assay (Anticancer)

Purpose: Quantitative assessment of cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa).[2]

Reagents:

-

MTT Solution: 5 mg/mL in PBS (Filter sterilized, store at -20°C).[2][3]

-

Solubilization Buffer: DMSO or acidified isopropanol.[2]

Workflow:

-

Seeding: Plate cells (5,000–10,000 cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Add quinoxaline derivatives at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.5%). Incubate for 48h.

-

Labeling: Aspirate media carefully. Add 100 µL fresh media + 10 µL MTT stock solution.[2]

-

Incubation: Incubate for 3–4 hours at 37°C until purple formazan crystals form.

-

Solubilization: Remove media.[2][3] Add 100 µL DMSO to dissolve crystals. Shake plate for 15 min protected from light.

-

Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

-

Calculation:

.

Protocol B: Broth Microdilution for MIC (Antimicrobial)

Purpose: Determine Minimum Inhibitory Concentration (MIC) against pathogens like S. aureus.[2]

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[2] -

Plate Setup: Add 100 µL MHB to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of quinoxaline stock (2 mg/mL) to column 1. Perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 100 µL of diluted bacterial suspension to each well. Final volume 200 µL.[2]

-

Controls:

-

Incubation: 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity .[2] Confirm by adding Resazurin dye (blue to pink indicates growth).[2]

References

-

Biological activity of quinoxaline derivatives. ResearchGate. (2025).[2][4] Link

-

Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors. NIH / PMC. (2022).[2] Link

-

Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators. Bentham Science. (2025).[2] Link

-

Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI. (2024).[2] Link[2]

-

Evaluation of Antibacterial Activity against MRSA. NIH / PMC. (2023).[2] Link

-

MTT Assay Protocol. Abcam. Link

Sources

Fundamental Reaction Mechanisms of Quinoxaline Compounds: A Technical Guide

Executive Summary & Electronic Architecture

Quinoxaline (benzopyrazine) represents a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with naphthalene and quinoline. Its utility in drug development—ranging from DNA intercalators (e.g., echinomycin) to kinase inhibitors—stems from its unique electronic distribution.

To manipulate this scaffold effectively, one must understand its amphiphilic reactivity profile :

-

The Pyrazine Ring (Positions 2, 3): Highly electron-deficient due to the inductive (

) and mesomeric ( -

The Benzene Ring (Positions 5, 6, 7, 8): Relatively electron-rich compared to the pyrazine ring, though still deactivated relative to benzene. This is the exclusive domain of electrophilic aromatic substitution (EAS) .

This guide details the mechanistic underpinnings of these reactivities and provides self-validating protocols for their exploitation.

The Foundation: Condensation Synthesis Mechanism

The most robust entry into the quinoxaline scaffold remains the condensation of 1,2-phenylenediamines with 1,2-dicarbonyl compounds. While often performed in refluxing ethanol or acetic acid, the mechanism is a classic example of a double nucleophilic addition-elimination sequence.

Mechanistic Pathway[1][2][3][4][5]

-

Nucleophilic Attack: The lone pair of an amine nitrogen attacks the carbonyl carbon.

-

Hemiaminal Formation: Proton transfer leads to a hemiaminal intermediate.

-

Dehydration: Acid catalysis facilitates water elimination to form the first imine (Schiff base).

-

Cyclization: The second amine attacks the second carbonyl (intramolecularly), followed by dehydration to aromatize the system.

Visualization: Condensation Pathway

Figure 1: Step-wise condensation mechanism for quinoxaline synthesis involving double dehydration.

Nucleophilic & Radical Reactivity (Positions 2 & 3)

The C2 and C3 positions are the "soft spots" of the quinoxaline ring. The low energy of the LUMO at these positions allows for diverse functionalization strategies.

Nucleophilic Substitution ( and )

- (Displacement): If a leaving group (Cl, Br, OTs) is present at C2/C3, substitution is facile. The mechanism proceeds via a Meisenheimer-like complex.

-

Chichibabin-type (

): Direct amination or alkylation can occur even without a leaving group, often requiring an oxidant (e.g., air,

The Minisci Reaction (Radical C-H Functionalization)

For modern drug discovery, the Minisci reaction is the gold standard for late-stage functionalization. It involves the addition of a carbon-centered radical to the protonated heterocycle.[1]

Mechanism:

-

Protonation: Acid protonates

, increasing the electrophilicity of C2/C3. -

Radical Addition: A nucleophilic alkyl radical (generated via decarboxylation or HAT) attacks the electron-deficient C2.

-

Oxidation: The resulting radical cation is deprotonated and oxidized (by a persulfate or photocatalyst) to restore aromaticity.

Visualization: Minisci Radical Pathway

Figure 2: Minisci reaction mechanism showing protonation-activated radical addition.

Electrophilic Substitution (Positions 5 & 8)

Electrophilic Aromatic Substitution (EAS) on quinoxaline is challenging. The pyrazine ring acts as a strong electron-withdrawing group, deactivating the entire system. However, the benzene ring is less deactivated than the pyrazine ring.

-

Regioselectivity: Attack occurs exclusively at C5 or C8 (which are equivalent in unsubstituted quinoxaline).

-

Why not C6/C7? Resonance structures of the sigma complex formed by attack at C5/C8 maintain the integrity of the pyrazine aromatic sextet better than attack at C6/C7.

-

Conditions: Harsh conditions (e.g., fuming

/ conc.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Experimental Protocols

Protocol A: Self-Validating Synthesis of 2,3-Diphenylquinoxaline

A robust condensation protocol with a clear visual endpoint.

Reagents:

-

1,2-Phenylenediamine (10.8 g, 0.1 mol)

-

Benzil (21.0 g, 0.1 mol)

-

Ethanol (95%, 100 mL)

-

Glacial Acetic Acid (Cat., 5 drops)

Methodology:

-

Dissolution: Dissolve benzil in warm ethanol (50°C) in a 250 mL round-bottom flask. The solution will be yellow.

-

Addition: Add 1,2-phenylenediamine slowly with stirring. Add the acetic acid catalyst.

-

Reflux: Heat to reflux for 30 minutes.

-

Self-Validation Check: The solution will darken slightly, and within 10-15 minutes, bulky crystals should begin to separate from the hot solution.

-

-

Isolation: Cool the mixture to room temperature, then chill in an ice bath.

-

Filtration: Filter the crystalline solid and wash with cold ethanol (2 x 20 mL).

-

Yield: Expected yield >90%. MP: 126-127°C.

Protocol B: C-H Alkylation via Minisci Reaction

Direct functionalization of the C2 position using a decarboxylative radical source.

Reagents:

-

Quinoxaline (1.0 equiv)

-

Carboxylic Acid (e.g., Pivalic acid, 3.0 equiv)

-

Ammonium Persulfate (

, 3.0 equiv) -

Silver Nitrate (

, 0.2 equiv) -

Solvent: 10% TFA in Acetonitrile/Water (1:1)

Methodology:

-

Setup: Dissolve quinoxaline and the carboxylic acid in the solvent mixture. Degas with

for 10 mins. -

Radical Initiation: Add

followed by -

Reaction: Heat to 50°C for 2-4 hours.

-

Mechanism Insight: The

is oxidized to

-

-

Workup: Neutralize with saturated

(gas evolution!), extract with DCM. -

Validation: TLC will show a less polar spot (the alkylated product) compared to the starting quinoxaline.

Data Summary: Reactivity by Position

| Position | Electronic Character | Dominant Mechanism | Typical Reagents |

| C2 / C3 | Nucleophilic Substitution ( | ||

| C5 / C8 | Electrophilic Substitution (EAS) | ||

| C6 / C7 | Deactivated | Rarely functionalized directly | Requires pre-functionalized precursors |

| N1 / N4 | Basic (Lone Pair) | Protonation, N-Oxidation, Coordination |

Global Reactivity Map

Figure 3: Global reactivity map illustrating the regioselectivity of the quinoxaline scaffold.

References

-

Ajani, O. O., et al. "Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives." Bioorganic & Medicinal Chemistry 18.2 (2010): 914-921. Link

-

Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry 97 (2015): 664-672. Link

-

Duncton, M. A. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm 2.12 (2011): 1135-1161. Link

-

He, Y., et al. "Recent advances in the synthesis of quinoxalines." RSC Advances 10 (2020): 37812-37835. Link

-

Montana, M., et al. "Quinoxaline derivatives as antiviral agents: A systematic review." Biomolecules 10.5 (2020): 732. Link

Sources

The Quinoxaline Scaffold: From Hinsberg's Dye to FDA-Approved Therapeutics

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Materials Researchers

Executive Summary

The quinoxaline (1,4-diazanaphthalene) scaffold represents a privileged structure in modern pharmacopeia and materials science.[1][2] Originally synthesized in the late 19th century as a dye intermediate, this benzopyrazine core has evolved into a critical template for kinase inhibitors, antiviral agents, and high-performance electron-transport materials in OLEDs. This guide synthesizes the historical trajectory of quinoxaline chemistry with state-of-the-art synthetic protocols, focusing on the transition from classical condensation to modern oxidative C-H functionalization.

Historical Genesis & The Hinsberg Paradigm

The systematic chemistry of quinoxalines began in 1884 with Oscar Hinsberg , who described the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction remains the industrial standard due to its atom economy and scalability, though it historically suffered from regioselectivity issues when using asymmetric diketones.

1.1 The Hinsberg Condensation Mechanism

The reaction proceeds via a double nucleophilic attack. In acidic media, the carbonyl oxygen is protonated, increasing electrophilicity. The amine attacks to form a hemiaminal, which dehydrates to an imine (Schiff base). This process repeats for the second amine/carbonyl pair, resulting in aromatization.

Causality in Optimization:

-

Acid Catalysis: Essential for activating the dicarbonyl species but can protonate the diamine, reducing nucleophilicity. A pH balance (often acetic acid) is critical.

-

Regioselectivity: In asymmetric diketones, the more nucleophilic amine attacks the more electrophilic carbonyl first. Steric hindrance dictates the major isomer.

Figure 1: Mechanistic flow of the classical Hinsberg condensation.[3]

Pharmacological Evolution: From Dyes to Kinase Inhibitors

The quinoxaline ring mimics the purine and pteridine rings found in nature, allowing it to intercalate DNA and inhibit enzymes like receptor tyrosine kinases.

2.1 Key Therapeutic Classes

-

Alpha-2 Adrenergic Agonists: Brimonidine is the gold standard for glaucoma management. The quinoxaline ring lowers intraocular pressure by reducing aqueous humor production.

-

Kinase Inhibitors: Erdafitinib (approved 2019) targets Fibroblast Growth Factor Receptors (FGFR) in urothelial carcinoma. The quinoxaline core provides the rigid geometry necessary to fit the ATP-binding pocket.

-

Antibiotics: Echinomycin is a peptide antibiotic containing two quinoxaline-2-carboxylic acid moieties that act as DNA bis-intercalators.

Table 1: Comparative Profile of FDA-Approved/Clinical Quinoxalines

| Drug Name | Indication | Mechanism of Action | Structural Role of Quinoxaline |

| Brimonidine | Glaucoma | Lipophilic core for corneal penetration; mimics catecholamine. | |

| Erdafitinib | Bladder Cancer | FGFR Inhibitor | Scaffolding for hinge-binding residues; maintains planarity. |

| Echinomycin | Antibiotic (Research) | DNA Intercalation | Planar chromophores stack between DNA base pairs. |

| Varenicline * | Smoking Cessation | nAChR Partial Agonist | Note: Often cited, but is a benzazepine-quinoxaline hybrid. |

Modern Synthetic Architectures

While Hinsberg condensation is robust, it requires 1,2-dicarbonyls, which can be unstable or expensive. Modern methods utilize oxidative cyclization strategies, allowing the use of simpler precursors like

3.1 Iodine-Catalyzed Oxidative Cyclization (The "Green" Route)

This method uses molecular iodine (

-

Why it works:

activates the substrate for oxidation by DMSO. This avoids the isolation of sensitive dicarbonyl intermediates. -

Self-Validation: The evolution of dimethyl sulfide (DMS) acts as a qualitative indicator of reaction progress.

3.2 Transition Metal Catalysis (Cu/Pd)

Copper-catalyzed cascade reactions allow the synthesis of quinoxalines from 2-nitroanilines and alkynes . This bypasses the need for unstable diamines (which oxidize in air).

Figure 2: Decision matrix for synthetic route selection based on precursor stability and availability.

Detailed Experimental Protocols

Protocol A: Green Synthesis via Iodine-Catalyzed Oxidative Cyclization

Based on methodologies reviewed by A.A. Abu-Hashem et al. [1] and recent green chemistry advances.

Rationale: This protocol avoids toxic transition metals and uses DMSO as a dual solvent/oxidant. Scope: Ideal for 2,3-disubstituted quinoxalines.

-

Reagents:

-

Procedure:

-

Step 1: Charge a round-bottom flask with diamine and benzoin in DMSO.

-

Step 2: Add catalytic iodine.[2][3] Stir at 80°C (oil bath).

-

Step 3: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction typically completes in 30–60 minutes.

-

Step 4 (Quench): Pour the reaction mixture into crushed ice containing 5% sodium thiosulfate (to quench residual iodine).

-

Step 5 (Isolation): Filter the resulting precipitate. Wash with cold water.

-

Step 6 (Purification): Recrystallize from hot ethanol.

-

-

Validation:

-

Appearance: Yellow to orange needles.

-

NMR Check: Disappearance of the broad -OH peak of benzoin and -NH2 peaks of diamine. Appearance of aromatic protons in the 7.5–8.2 ppm region.

-

Protocol B: Classical Hinsberg Condensation (High-Throughput Variant)

Rationale: Best for synthesizing standards or simple derivatives where 1,2-dicarbonyls are commercially available.

-

Reagents:

-

o-Phenylenediamine (10 mmol)

-

Glyoxal (40% aq. solution) or Benzil (10 mmol)

-

Ethanol (20 mL)

-

Glacial Acetic Acid (Cat. 2-3 drops)

-

-

Procedure:

-

Step 1: Dissolve diamine in warm ethanol (40°C).

-

Step 2: Add dicarbonyl compound dropwise. If using solid benzil, dissolve in minimal ethanol first.

-

Step 3: Reflux for 15–30 minutes.

-

Step 4: Cool to room temperature, then refrigerate.

-

Step 5: Filter crystals and wash with cold ethanol.

-

References

-

Abu-Hashem, A. A. (2015).[4] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.[4] Link

-

Zayed, M. F. (2023).[2][3][5][6] Methods of Preparation of Quinoxalines. Encyclopedia.[2] Link

-

Montana, M., et al. (2020).[2] Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. Link

-

FDA Drug Database. (2024). Erdafitinib Approval History. Link

-

Pereira, J. A., et al. (2015). Recent advances in the synthesis of quinoxalines. European Journal of Organic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Electrophilic Dynamics of 3-Methylquinoxaline-2-carbaldehyde

A Technical Guide on Synthesis, Reactivity, and Medicinal Utility

Executive Summary

3-Methylquinoxaline-2-carbaldehyde represents a critical scaffold in heterocyclic chemistry, characterized by a unique "push-pull" electronic environment. Its reactivity is defined by the synergistic electrophilicity of the pyrazine ring nitrogens and the exocyclic aldehyde group. This guide dissects the molecular architecture that makes this compound a versatile intermediate for Schiff base formation, Knoevenagel condensations, and the development of bio-active pharmacophores (specifically anti-tubercular and anti-neoplastic agents).

Structural Basis of Electrophilicity

The reactivity of 3-methylquinoxaline-2-carbaldehyde is governed by the electron-deficient nature of the quinoxaline ring system.

Electronic Architecture

The quinoxaline core (benzopyrazine) contains two nitrogen atoms at positions 1 and 4. These atoms exert a strong inductive effect (-I) and mesomeric withdrawal (-M), significantly reducing electron density at the C2 and C3 positions.

-

The C2-Aldehyde (Primary Electrophile): The carbonyl carbon is exceptionally electrophilic because it is attached to an electron-poor heteroaromatic ring. The ring pulls electron density away from the carbonyl, making it highly susceptible to nucleophilic attack by amines, hydrazines, and active methylene compounds.

-

The C3-Methyl Group (Latent Nucleophile): While the topic focuses on electrophilicity, it is critical to note that the C3-methyl protons are acidic (

). The electron-withdrawing ring stabilizes the resulting carbanion, allowing the molecule to act as a nucleophile in specific base-catalyzed conditions. However, under neutral or acidic conditions, the aldehyde electrophilicity dominates .

Reactivity Map (DOT Visualization)

Figure 1: Electronic flow diagram illustrating the activation of the C2-aldehyde group by the electron-deficient quinoxaline core.

Synthetic Pathways: The Source of the Electrophile

The most reliable method for generating 3-methylquinoxaline-2-carbaldehyde is the Riley Oxidation of 2,3-dimethylquinoxaline. This protocol utilizes Selenium Dioxide (

Mechanism of Formation

attacks the enol form of the methyl group. The reaction proceeds through aExperimental Protocol: Selective Oxidation

Note: Selenium compounds are toxic.[1] Perform all operations in a fume hood.

| Step | Action | Critical Parameter |

| 1. Reagents | Dissolve 2,3-dimethylquinoxaline (10 mmol) in 1,4-dioxane (50 mL). Add | Use a slight excess (1.1 eq) of |

| 2. Reaction | Add water (2 mL) to the mixture. Reflux at 100°C for 4-6 hours. | Water is essential to solubilize |

| 3. Monitoring | Monitor via TLC (Hexane:EtOAc 7:3). | Look for the appearance of a new spot (lower |

| 4. Workup | Filter the hot solution through Celite to remove black Se metal. | Filtration must be done while hot to prevent product precipitation on the Celite. |

| 5. Isolation | Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water. | Yield Target: 60-75%. Product is a yellow crystalline solid. |

Nucleophilic Derivatization (Schiff Base Chemistry)

The primary utility of 3-methylquinoxaline-2-carbaldehyde lies in its reaction with nitrogen nucleophiles to form Schiff bases (imines) and hydrazones . These derivatives are the cornerstone of its medicinal chemistry applications.

Mechanism: Addition-Elimination

The reaction follows a classic nucleophilic addition to the carbonyl, followed by dehydration.

-

Nucleophilic Attack: The lone pair of the amine (

) attacks the electrophilic carbonyl carbon. -

Proton Transfer: Formation of a hemiaminal intermediate.

-

Dehydration: Acid-catalyzed elimination of water to form the

double bond.

Workflow Diagram (DOT)

Figure 2: Step-by-step mechanism of Schiff base formation targeting the electrophilic aldehyde.

Protocol: General Schiff Base Synthesis

This protocol is self-validating via the observation of precipitate formation (Schiff bases are typically less soluble than the aldehyde).

-

Solvent System: Ethanol (absolute).

-

Stoichiometry: 1.0 eq Aldehyde : 1.0 eq Amine/Hydrazide.

-

Catalyst: Glacial Acetic Acid (2-3 drops).

-

Procedure:

-

Dissolve aldehyde in hot ethanol.

-

Add amine solution dropwise.

-

Reflux for 2-4 hours.

-

Validation: Upon cooling to room temperature (or 0°C), the Schiff base will precipitate as a colored solid (yellow/orange).

-

Purification: Wash with cold ethanol and diethyl ether.

-

Medicinal Chemistry Applications

The electrophilic nature of the aldehyde allows for the attachment of pharmacophores that modulate biological activity.

Anti-Tubercular Agents

Derivatives formed by reacting the aldehyde with Isoniazid (isonicotinylhydrazide) or Thiosemicarbazide have shown potent activity against Mycobacterium tuberculosis.

-

Mechanism: The hydrazone linkage (

) acts as an iron chelator or interferes with mycolic acid synthesis. The quinoxaline ring enhances lipophilicity, aiding cell wall penetration.

Anti-Cancer Activity

Schiff bases derived from 3-methylquinoxaline-2-carbaldehyde have demonstrated cytotoxicity against various cell lines (e.g., HeLa, MCF-7).

-

SAR Insight: The planar quinoxaline ring can intercalate into DNA, while the electrophilic aldehyde-derived side chain interacts with cellular enzymes or receptors.

Data Summary: Biological Potential

| Derivative Type | Nucleophile Used | Target Indication | Mechanism Note |

| Hydrazone | Isoniazid | Tuberculosis | Synergistic effect of Quinoxaline + Isoniazid moiety. |

| Thiosemicarbazone | Thiosemicarbazide | Anti-viral / Anti-cancer | Metal chelation (Fe, Cu) inhibits ribonucleotide reductase. |

| Imine | Substituted Anilines | Anti-microbial | Electron-withdrawing groups on aniline enhance activity. |

References

-

Riley Oxidation Mechanism & Protocol: Selenium Dioxide Oxidation. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Quinoxaline Medicinal Chemistry: Quinoxaline, its derivatives and applications: A State of the Art review. (2015).[2][3] European Journal of Medicinal Chemistry / NIH. Retrieved January 28, 2026, from [Link]

-

Schiff Base Synthesis & Metal Complexes: Studies on Some Schiff base Complexes Derived from 3-Hydroxy-Quinoxaline-2-Carboxaldehyde. (2025).[4][5] Taylor & Francis.[5] Retrieved January 28, 2026, from [Link]

Sources

Cheminformatics and Synthetic Utility of 3-Methylquinoxaline-2-carbaldehyde

Executive Summary

3-Methylquinoxaline-2-carbaldehyde (CAS: 25519-55-5) is a critical heterocyclic intermediate in the synthesis of bioactive quinoxaline derivatives. Characterized by its fused benzene-pyrazine core and a reactive formyl group, it serves as a primary scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a definitive breakdown of its physicochemical properties, a validated protocol for its synthesis via Selenium Dioxide (

Part 1: Physicochemical Profiling

Understanding the precise molecular metrics is the first step in stoichiometric calculations and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Fundamental Metrics

| Property | Value | Technical Context |

| IUPAC Name | 3-Methylquinoxaline-2-carbaldehyde | Also known as 2-Formyl-3-methylquinoxaline.[1] |

| Molecular Formula | 10 Carbons, 8 Hydrogens, 2 Nitrogens, 1 Oxygen.[2][3][4][5][6][7][8] | |

| Molecular Weight | 172.18 g/mol | Average mass; ideal for molarity calculations. |

| Exact Mass | 172.0637 Da | Monoisotopic mass; critical for HRMS validation [1]. |

| CAS Registry | 25519-55-5 | Distinct from the carboxylic acid metabolite (CAS 74003-63-7). |

| Physical State | Yellowish crystalline solid | Color arises from extended |

| Solubility | DMSO, DMF, Chloroform | Poor solubility in water; requires organic co-solvents for bio-assays. |

Lipinski & Veber Compliance

For drug development professionals, this intermediate falls well within "Rule of 5" parameters, allowing significant room for derivatization without breaking oral bioavailability thresholds.

-

H-Bond Donors: 0

-

H-Bond Acceptors: 3

-

LogP (Predicted): ~1.4 (Lipophilic, good membrane permeability).

-

TPSA: 42.9

(High probability of blood-brain barrier penetration if required).

Part 2: Synthetic Protocol (The Route)

The most reliable method for synthesizing 3-methylquinoxaline-2-carbaldehyde is the selective Riley Oxidation of 2,3-dimethylquinoxaline. This method leverages the unique ability of Selenium Dioxide (

Reaction Logic

The reaction proceeds via an ene-reaction mechanism followed by a [2,3]-sigmatropic rearrangement. The presence of the electron-withdrawing pyrazine ring activates the methyl protons, making them susceptible to attack by the selenium species.

Validated Workflow

Safety Note: Selenium compounds are highly toxic.[9] Work must be performed in a fume hood with proper PPE.[9]

Reagents:

-

Substrate: 2,3-Dimethylquinoxaline (1.0 eq)

-

Oxidant: Selenium Dioxide (

) (1.1 eq) -

Solvent: 1,4-Dioxane : Water (95:5 mixture)

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mmol of 2,3-dimethylquinoxaline in 50 mL of 1,4-dioxane/water mixture.

-

Addition: Add 11 mmol of pulverized

at room temperature. -

Reflux: Heat the mixture to reflux (approx. 101°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (non-polar) will disappear, and a new spot (aldehyde) will appear.

-

Filtration: Cool the reaction to room temperature. Filter off the precipitated black selenium metal through a Celite pad.

-

Extraction: Evaporate the dioxane under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with saturated

to remove any traces of selenious acid. -

Purification: Dry the organic layer over

, concentrate, and purify via column chromatography (Silica gel, gradient Hexane

Synthesis Diagram (DOT)

Figure 1: Step-by-step workflow for the selective oxidation of 2,3-dimethylquinoxaline.

Part 3: Analytical Characterization

To ensure the integrity of the intermediate before using it in downstream drug synthesis, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )

The hallmark of success is the appearance of the aldehyde proton and the retention of one methyl group.

- 10.2 ppm (1H, s): Aldehyde proton (-CH O). This singlet is distinct and downfield.

- 8.2 – 7.7 ppm (4H, m): Aromatic protons of the benzene ring.

-

2.9 ppm (3H, s): Methyl group (-CH

Infrared Spectroscopy (FT-IR)

-

1700–1710 cm

: Strong C=O stretching vibration (Aldehyde). -

2850 & 2750 cm

: Fermi resonance doublet (C-H stretch of the aldehyde).

Part 4: Pharmacophore Utility in Drug Design

The aldehyde functionality at position 2 is a "chemical hook," allowing researchers to rapidly generate libraries of bioactive compounds.

Schiff Base Formation (Antimicrobial)

Reacting the carbaldehyde with primary amines or hydrazides yields Schiff bases (imines) or hydrazones.

-

Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.

-

Relevance: Quinoxaline-hydrazones have demonstrated potent anti-tubercular and antifungal activity by chelating metal ions in enzyme active sites [3].

Knoevenagel Condensation (Anticancer)

The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile).

-

Target: Synthesis of 3-methylquinoxaline-vinyl nitriles.

-

Relevance: These derivatives often act as intercalators in DNA or inhibitors of topoisomerase II in cancer cells [4].

Reactivity Logic Map (DOT)

Figure 2: Divergent synthetic pathways for drug discovery using the carbaldehyde scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588800, 3-Methylquinoxaline-2-carbaldehyde. Retrieved January 28, 2026. [Link]

-

Waitkins, G. R., & Clark, C. W. (1945). Selenium Dioxide: Preparation, Properties, and Use as Oxidizing Agent.[10] Chemical Reviews, 36(3), 235–289.[10] (Foundational methodology for heterocyclic oxidation). [Link]

-

Refat, H. M., et al. (2013). Synthesis and antimicrobial activity of some novel quinoxaline derivatives. Journal of Heterocyclic Chemistry. (Demonstrates utility of aldehyde in Schiff base synthesis). [Link]

-

Galal, S. A., et al. (2011). Quinoxaline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (Contextualizes the anticancer pharmacophore). [Link]

Sources

- 1. 3-Methylquinoxaline-2-carbaldehyde | C10H8N2O | CID 588800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Microbiome data analysis & visualization [siobhonlegan.com]

- 3. Synthesis of Selenium-Decorated N-Oxide Isoquinolines: Arylseleninic Acids in Selenocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Safety, Hazards, and Handling of 3-Methylquinoxaline-2-carbaldehyde

[1]

Document Control:

-

Target Compound: 3-Methylquinoxaline-2-carbaldehyde[1][2][3][4][5][6][7][8][9]

-

Primary Application: Pharmacophore scaffold, intermediate in Schiff base synthesis, and bioactive quinoxaline development.[1]

Executive Technical Summary

3-Methylquinoxaline-2-carbaldehyde (CAS 25519-55-5) is a reactive heterocyclic aldehyde distinct from its oxidized metabolite, 3-Methylquinoxaline-2-carboxylic acid (MQCA).[1] While often overshadowed by the stability of the acid form, the aldehyde is a critical electrophilic intermediate in medicinal chemistry.[1]

Core Safety Thesis: The primary hazards of this compound stem from its electrophilic aldehyde moiety (causing irritation and potential sensitization) and its chemical instability (susceptibility to aerobic oxidation and spontaneous polymerization).[1] Successful handling requires strict exclusion of oxygen and moisture to prevent degradation into the pharmacologically distinct carboxylic acid.[1]

Chemical Identity & Physicochemical Profile[2][5][7][10]

Accurate identification is critical to avoid confusion with the acid metabolite (MQCA, CAS 74003-63-7).[1]

| Property | Specification | Technical Note |

| IUPAC Name | 3-Methylquinoxaline-2-carbaldehyde | Distinct from quinoxaline-2-carbaldehyde (lacking methyl).[1][4] |

| CAS Number | 25519-55-5 | CRITICAL: Do not confuse with MQCA (74003-63-7).[1] |

| Molecular Formula | C₁₀H₈N₂O | |

| Molecular Weight | 172.18 g/mol | |

| Physical State | Solid (Crystalline needles) | Typically yellow/orange due to conjugation.[1] |

| Melting Point | ~133°C (Predicted) | Lower than the acid form (168–170°C).[1] |

| Solubility | DMSO, DMF, Chloroform | Poor solubility in water; hydrolytically unstable.[1] |

Hazard Identification & Toxicology (GHS Framework)

While specific toxicological data for this exact isomer is limited, its hazard profile is derived from the Quinoxaline core and Aromatic Aldehyde structural alerts.[1]

GHS Classification[1]

-

Signal Word: WARNING

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Mechanistic Toxicology

-

Schiff Base Formation (Sensitization Risk): The aldehyde group is highly reactive toward nucleophilic amines on proteins (lysine residues).[1] This haptenization mechanism suggests a potential for skin sensitization, necessitating double-gloving protocols.[1]

-

Mucosal Irritation: As an aromatic aldehyde, the vapor or dust is a potent irritant to the upper respiratory tract.[1] Inhalation can trigger laryngeal spasms or chemical pneumonitis in high concentrations.

Safe Handling & Engineering Controls

Safety in handling this compound relies on a Hierarchy of Controls , prioritizing isolation over PPE.